molecular formula C12H12O B12815788 1-Hexyn-3-one, 1-phenyl- CAS No. 14252-32-5

1-Hexyn-3-one, 1-phenyl-

Cat. No.: B12815788
CAS No.: 14252-32-5
M. Wt: 172.22 g/mol
InChI Key: IWKSKCKEZMYXLD-UHFFFAOYSA-N
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Description

Classification and Structural Features of 1-Hexyn-3-one, 1-phenyl-

1-Hexyn-3-one, 1-phenyl- is an organic compound with the molecular formula C₁₂H₁₂O. ontosight.ai It belongs to the class of alkynones, characterized by a hexynone backbone with a phenyl group attached. ontosight.ai

PropertyValue
Molecular FormulaC₁₂H₁₂O
Molecular Weight172.22 g/mol
IUPAC Name1-phenylhex-1-yn-3-one
CAS Number53396-88-2
Data sourced from chemical databases.

Alkynones are broadly classified based on the relative positions of the alkyne and ketone groups. In 1-Hexyn-3-one, 1-phenyl-, the triple bond is located at the first carbon position (C1) and the ketone group is at the third carbon position (C3). This arrangement makes it a γ,δ-alkynyl ketone. The presence of a phenyl group at the C1 position further classifies it as an aryl-substituted alkynone.

The chemical reactivity and properties of 1-Hexyn-3-one, 1-phenyl- are dictated by the interplay of its three key functional groups: the phenyl ring, the alkyne, and the ketone. ontosight.ai

Alkyne Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a key site for addition reactions. ontosight.ai It can undergo reactions such as hydrogenation, halogenation, and cycloadditions. The linear geometry of the alkyne group also imparts specific stereochemical constraints on the molecule. libretexts.org

Ketone Group: The carbonyl group (C=O) in the ketone is polar, with the oxygen atom being more electronegative than the carbon atom. wikipedia.org This polarity makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles. The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) exhibit increased acidity, allowing for enolate formation and subsequent reactions. wikipedia.org

The conjugation between the alkyne and the ketone in 1-Hexyn-3-one, 1-phenyl- results in a unique electronic system that allows for conjugate addition reactions, where nucleophiles can attack the β-carbon of the alkyne.

Historical Context and Evolution of Research on 1-Hexyn-3-one, 1-phenyl- and Related Alkynones

Research on alkynones, also known as α,β-acetylenic ketones, has a history dating back several decades, with the first example of an α-enolizable alkynone reported in 1949. researchgate.netwiley.com These compounds have long been recognized as valuable building blocks in organic synthesis due to their dual functionality. scirp.org

Early research focused on understanding the fundamental reactivity of alkynones, including their behavior in addition and cycloaddition reactions. The development of metal-catalyzed reactions, particularly those involving palladium, has significantly expanded the synthetic utility of alkynones. rsc.orgrsc.org For instance, the Sonogashira coupling reaction provides a powerful method for the synthesis of various alkynone derivatives. rsc.org

More recent research has explored the application of alkynones in more complex chemical transformations. This includes their use in cascade reactions to construct intricate molecular architectures and their role in the synthesis of biologically active molecules and functional materials. ontosight.airesearchgate.net The study of alkynone β-trifluoroborates as amine-specific biocompatible click reagents represents a recent advancement in the field, highlighting the ongoing evolution of alkynone chemistry. nih.govresearchgate.net The investigation of gold-catalyzed rearrangements of related propargyl alcohols, such as 1-phenyl-1-hexyn-3-ol, to form enones further demonstrates the diverse reactivity of these systems. chegg.comchegg.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14252-32-5

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-phenylhex-1-yn-3-one

InChI

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6H2,1H3

InChI Key

IWKSKCKEZMYXLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Hexyn 3 One, 1 Phenyl

Established Synthetic Pathways for 1-Hexyn-3-one, 1-phenyl-

Traditional methods for the synthesis of 1-Hexyn-3-one, 1-phenyl- rely on fundamental organic reactions, including condensation and metal-catalyzed coupling reactions.

One of the established methods for synthesizing 1-Hexyn-3-one, 1-phenyl- involves the reaction of phenylacetylene (B144264) with an appropriate aliphatic aldehyde or ketone in the presence of a base. Current time information in Bangalore, IN.ontosight.ai This approach leverages the acidity of the terminal alkyne proton of phenylacetylene, which can be removed by a suitable base to form a potent nucleophile, the phenylacetylide anion. This anion then attacks the electrophilic carbonyl carbon of a butyraldehyde (B50154) or a related four-carbon electrophile. Subsequent workup, typically involving oxidation of the resulting secondary alcohol, yields the target ketone, 1-Hexyn-3-one, 1-phenyl-. The choice of base and solvent is critical to the success of this reaction, influencing both the rate of deprotonation and the subsequent nucleophilic attack.

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of ynones, including 1-Hexyn-3-one, 1-phenyl-. A prominent example is the Sonogashira coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govmdpi.comnih.gov

In the context of synthesizing 1-Hexyn-3-one, 1-phenyl-, a variation of the Sonogashira coupling, often referred to as acyl-Sonogashira coupling, is employed. This reaction involves the direct coupling of a terminal alkyne, such as phenylacetylene, with an acyl chloride, in this case, butanoyl chloride. mdpi.com The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst and a base, such as an amine. mdpi.com

Catalyst SystemAcyl SourceAlkyneConditionsYieldReference
PdCl₂(PPh₃)₂ / CuIAromatic and aliphatic acid chloridesPhenylacetylene, 1-hexyneTriethylamine, room temperature or heated61-96% mdpi.com
Pd(OAc)₂Alkenyl acid chloridesPhenylacetylenePPh₃, room temperatureHigh mdpi.com
Pd/CBenzoyl chlorideEthynylbenzeneToluene, reflux- mdpi.com
Pd-salen complexBenzoyl chloridesAliphatic acetylenesAerobic conditions69-98% mdpi.com

Recent advancements have focused on developing copper-free Sonogashira couplings to avoid the formation of undesired alkyne homocoupling byproducts. nih.govacs.org These methods often utilize specialized palladium catalysts and reaction conditions to achieve high yields and selectivity. nih.govacs.org

Advanced Catalytic Approaches in 1-Hexyn-3-one, 1-phenyl- Synthesis

The development of novel catalytic systems has led to more efficient and selective methods for the synthesis of alkynones.

Beyond the well-established palladium and copper systems, other transition metals have been explored for the synthesis of ynones. These alternative catalysts can offer different reactivity profiles and may be more cost-effective or environmentally benign. For instance, supported copper nanoparticles have been shown to be a highly efficient and reusable catalyst for the coupling of acyl chlorides and terminal alkynes under palladium-, ligand-, and solvent-free conditions. rsc.org

Furthermore, palladium-catalyzed acylation of terminal alkynes with carboxylic acid chlorides can be achieved under mild, copper- and phosphane-free conditions using either an oxime-derived palladacycle or palladium(II) acetate (B1210297) as the catalyst. acs.org These methods demonstrate the ongoing efforts to develop more sustainable and practical synthetic routes to ynones.

CatalystReactantsConditionsKey FeaturesReference
Supported Copper NanoparticlesAcyl chlorides, Terminal alkynesPalladium-, ligand-, and solvent-freeReusable catalyst rsc.org
Oxime-derived palladacycle or Pd(OAc)₂Carboxylic acid chlorides, Terminal alkynesToluene, TEA, 110 °C or RTCopper- and phosphane-free nih.govacs.org
Polystyrene-supported Pd(0) complexAcyl chlorides, Terminal alkynesEt₃N, RT, aerobicCopper- and solvent-free, recyclable catalyst thieme-connect.com

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. While direct gold-catalyzed synthesis of 1-Hexyn-3-one, 1-phenyl- is not extensively documented, gold catalysis plays a crucial role in the synthesis of related structures, particularly α,β-unsaturated ketones (enones), through the Meyer-Schuster rearrangement of propargylic alcohols. wikipedia.orgscilit.comacs.org

The precursor to 1-Hexyn-3-one, 1-phenyl-, which is 1-phenyl-1-hexyn-3-ol, can be synthesized and then potentially rearranged to an enone under gold catalysis. chegg.com The Meyer-Schuster rearrangement itself is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones. wikipedia.org Gold catalysts, such as PPh₃AuNTf₂, have been shown to facilitate this rearrangement under mild conditions at room temperature. acs.org This highlights the potential of gold catalysis in accessing structures closely related to the target molecule, which could then potentially be transformed into 1-Hexyn-3-one, 1-phenyl- through subsequent reactions.

CatalystSubstrateProductConditionsReference
PPh₃AuNTf₂Propargylic alcoholsE-enonesToluene, RT acs.org
[V(O)Cl(OEt)₂]Propargylic alcoholsα,β-unsaturated carbonylsToluene, 80 °C, microwave scispace.com

Stereoselective and Asymmetric Synthesis of Chiral Alkynones, including 1-Hexyn-3-one, 1-phenyl- Precursors

The development of stereoselective methods for the synthesis of chiral alkynones is of significant interest, as these compounds can serve as valuable building blocks in the synthesis of complex molecules. The primary strategy for accessing chiral alkynones involves the stereoselective synthesis of their chiral propargyl alcohol precursors, followed by oxidation.

A variety of methods have been developed for the asymmetric synthesis of chiral propargyl alcohols. researchgate.netorganic-chemistry.org These methods often involve the enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex. For the synthesis of a chiral precursor to 1-Hexyn-3-one, 1-phenyl-, this would involve the enantioselective addition of phenylacetylene to butyraldehyde.

MethodReactantsChiral Catalyst/AuxiliaryKey FeaturesReference
Asymmetric AlkynylationAldehydes, Terminal alkynesIn(III)/BINOLCatalytic, high enantioselectivity organic-chemistry.org
Asymmetric AdditionAldehydes, Terminal alkynesZn(OTf)₂ / (+)-N-methylephedrinePractical, tolerates air and moisture organic-chemistry.org
Dynamic Kinetic ResolutionRacemic propargylic alcoholsMetal catalyst and LipaseQuantitative conversion to enantiopure esters mdpi.comencyclopedia.pub
Auxiliary-controlled synthesisN-propargyl pyrroloimidazoloneL-proline derived auxiliaryDiastereoselective synthesis of propargyl alkynes bohrium.com

Once the chiral propargylic alcohol, (R)- or (S)-1-phenyl-1-hexyn-3-ol, is obtained, it can be oxidized to the corresponding chiral alkynone, (R)- or (S)-1-Hexyn-3-one, 1-phenyl-, using standard oxidation reagents. The choice of oxidant is crucial to avoid side reactions and preserve the stereochemical integrity of the chiral center.

Asymmetric Reduction Strategies for Propargyl Ketones

The most direct path to chiral propargyl alcohols from propargyl ketones like 1-Hexyn-3-one, 1-phenyl-, is through asymmetric reduction of the carbonyl group. This must be achieved chemoselectively, reducing the ketone without affecting the carbon-carbon triple bond. acs.org

Catalytic Transfer Hydrogenation: A highly effective method for the chemoselective and enantioselective reduction of α,β-acetylenic ketones is asymmetric transfer hydrogenation. acs.org This approach utilizes chiral transition metal catalysts and a hydrogen donor, such as 2-propanol, to reduce the ketone to a propargylic alcohol while leaving the alkyne moiety intact. acs.org Chiral Ru(II) catalysts, in particular, have demonstrated exceptional performance in converting structurally diverse acetylenic ketones into propargylic alcohols with high enantiomeric purity. acs.org The reaction proceeds under neutral conditions at room temperature and can be effective even at low catalyst loadings. acs.org

Enzymatic Reductions: Biocatalysis offers a powerful alternative for the enantioselective reduction of acetylenic ketones. researchgate.net A variety of oxidoreductases, including Lactobacillus brevis alcohol dehydrogenase (LBADH) and Candida parapsilosis carbonyl reductase (CPCR), are capable of reducing a broad spectrum of ynones. researchgate.net A key advantage of this method is the ability to produce either the (R)- or (S)-enantiomer of the resulting propargylic alcohol by selecting the appropriate enzyme. researchgate.net

Stoichiometric Chiral Reagents: Stoichiometric reducing agents incorporating chiral auxiliaries are also employed. The Midland Alpine borane (B79455) reduction, which uses a chiral organoborane derived from α-pinene, is particularly effective for ketones where one of the substituents has low steric hindrance, such as an alkyne. wikipedia.org Another approach involves using chiral borohydride (B1222165) reducing agents. For instance, a potassium 9-boratabicyclo[3.3.1]nonane complex modified with a derivative of D-glucofuranose has been used to reduce various α,β-acetylenic ketones. koreascience.kr In these reductions, the enantiomeric excess of the product alcohol often increases with the steric bulk of the substituents on the ketone. koreascience.kr The reduction of 4-phenyl-3-butyn-2-one, a compound structurally related to 1-Hexyn-3-one, 1-phenyl-, yielded the corresponding alcohol with 61% enantiomeric excess (ee). koreascience.kr

Catalytic Hydrosilylation: The enantioselective reduction of prochiral ketones can also be accomplished through catalytic hydrosilylation. nih.govorganic-chemistry.org This involves the use of a silane (B1218182) reagent in the presence of a chiral catalyst. Chiral, non-racemic Rhenium(V)-oxo complexes have been developed that catalyze the hydrosilylation of aromatic ketones with good to excellent enantioselectivities. nih.gov Similarly, iridium complexes featuring chiral tridentate ligands have shown extremely high activity and enantioselectivity in the asymmetric hydrogenation of prochiral ketones. mdpi.com

Chiral Catalyst Development for Stereocontrol

The control of stereochemistry in reactions involving 1-Hexyn-3-one, 1-phenyl-, and related ynones is critically dependent on the design of chiral catalysts. mdpi.com Significant efforts have been dedicated to developing efficient homogeneous transition metal catalysts for these transformations. mdpi.com

Ruthenium Catalysts: Chiral Ru(II) complexes are standout catalysts for the asymmetric transfer hydrogenation of ynones. acs.org Complexes generated from [RuCl₂(η⁶-arene)]₂, a chiral N-tosylated diamine, and a base in 2-propanol are highly effective. acs.org For example, the reduction of various acetylenic ketones using catalysts derived from (1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine has yielded propargylic alcohols in over 99% yield and with enantiomeric excesses up to 98%. acs.org Additionally, chiral ruthenium complexes with bis(oxazolinyl)phenyl (phebox) ligands have been developed for tandem reactions involving the conjugate addition of terminal alkynes to ynones. researchgate.net

Iridium Catalysts: Iridium complexes modified by chiral tridentate ligands are a unique class of catalysts known for their high activity, stability, and the enantioselectivity they impart in ketone hydrogenations. mdpi.com Simple alkane-diyl-based P,N,O-type ligands have been used to create iridium catalysts that achieve up to 98% ee in the reduction of prochiral ketones. mdpi.com In a different transformation, cationic iridium complexes, such as [Ir(cod)₂]SbF₆, have been found to catalyze the highly regio- and stereoselective addition of 1,3-diketones to internal alkynes like 1-phenyl-1-propyne (B1211112). acs.org

Rhodium Catalysts: Chiral Rhodium(III) complexes have been instrumental in enantioselective C–H activation and annulation reactions. Using a catalyst system comprising [Cp*RhCl₂]₂ and a chiral ferrocenyl phosphine (B1218219) ligand, ketones can react with unsymmetrical alkynes like 1-phenyl-1-hexyne (B72867) to form chiral indenols with excellent enantioselectivity (90% ee) and good regioselectivity. sciengine.com

Copper and Palladium Catalysts: Sequential catalysis, combining palladium and copper, has been used to synthesize chiral β-alkynyl ketones. rsc.org This process involves a Pd-catalyzed cross-coupling of a terminal alkyne with an acceptor alkyne to form an enyne, which is then subjected to a regio- and enantioselective conjugate reduction catalyzed by a copper hydride (CuH) complex. rsc.org

Nickel Catalysts: Chiral Ni(II)-diamine combinatorial catalysts have been developed for the asymmetric conjugate addition of 3-substituted oxindoles to ynones. acs.org In a different reaction, the three-component coupling of an alkyne, aldehyde, and an organozinc reagent has been achieved with high enantioselectivity using a nickel catalyst bearing a P-chiral monophosphorus ligand (BI-DIME). rsc.org This method has been successfully applied using 1-phenyl-1-hexyne as the alkyne component. rsc.org

Catalyst SystemTransformationSubstrate TypeProductSelectivityReference
Chiral Ru(II) / 2-PropanolAsymmetric Transfer HydrogenationAcetylenic KetonesPropargylic AlcoholsUp to 98% ee acs.org
[Cp*RhCl₂]₂ / Chiral LigandC–H AnnulationKetones + 1-Phenyl-1-hexyneChiral Indenols90% ee, 12:1 rr sciengine.com
Pd(OAc)₂ / CuHSequential Cross-Coupling / Conjugate ReductionAlkynes + YnonesChiral β-Alkynyl Ketones>90% yield, 99% ee rsc.org
Ni(COD)₂ / BI-DIME LigandAlkylative Alkyne-Aldehyde Coupling1-Phenyl-1-hexyne + AldehydeChiral Allylic AlcoholsExcellent ee rsc.org
[Ir(cod)₂]SbF₆Addition of 1,3-Diketones1-Phenyl-1-alkynesVinyl DiketonesUp to 96% E-selectivity acs.org

Application of Named Reactions in Asymmetric Alkynone Synthesis (e.g., Schreiber-modified Nicholas reaction for chiral hexynones)

Named reactions are fundamental tools in synthetic chemistry, and their adaptation for asymmetric synthesis is a significant area of research. The Nicholas reaction, and specifically the Schreiber modification, has been applied to the synthesis of chiral alkynone precursors. The core of the Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt octacarbonyl cluster complexed to the alkyne. This stabilization allows the otherwise unstable cation to react with a range of nucleophiles. Subsequent oxidative demetallation removes the cobalt cluster to reveal the alkylated alkyne product.

The Schreiber-modified Nicholas reaction adapts this process for asymmetric synthesis. It has been used to prepare chiral, nonracemic acetylenic acids, which are precursors to β-lactam antibiotics like thienamycin. This modification allows for the stereocontrolled construction of complex chiral molecules.

Diastereoselective and Enantioselective Transformations

Beyond the synthesis of the ynone itself, 1-Hexyn-3-one, 1-phenyl-, and related structures can undergo a variety of stereoselective transformations to build more complex chiral architectures. msu.edu

Enantioselective Annulation: Rhodium(III)-catalyzed C–H activation and annulation of ketones with alkynes provides a route to chiral indenols. sciengine.com When unsymmetrical alkynes like 1-phenyl-1-hexyne are used, the reaction proceeds with good regioselectivity and excellent enantioselectivity, favoring the formation of one regioisomer. sciengine.com A similar rhodium-catalyzed electrochemical C–H annulation has been used to create chiral spiropyrazolones from α-arylidene pyrazolones and 1-phenyl-1-hexyne, achieving good regio- and enantioselectivity. chinesechemsoc.org

Asymmetric Conjugate Addition: The triple bond of an ynone can act as a Michael acceptor. A novel Ni(II)-diamine catalyst system has been shown to facilitate the asymmetric conjugate addition of 3-substituted oxindoles to various ynones, leading to enantiomerically enriched products. acs.org In some cases, this is followed by a cascade Dieckmann cyclization to form valuable spirocyclopentenone oxindoles. acs.org The chemoselectivity between the Michael adduct and the cyclized product can be controlled by the steric properties of the ester group on the nucleophile. acs.org

Diastereoselective Tandem Reactions: Tandem reactions that form multiple bonds and stereocenters in a single operation are highly efficient. A tandem sequence of Rh-catalyzed intermolecular hydroacylation of an alkyne with a salicylaldehyde, followed by an intramolecular oxo-Michael addition, has been developed to synthesize 2,3-disubstituted chroman-4-ones. iastate.edu While reactions with 1,2-dialkylacetylenes showed modest diastereoselectivity, the process provides a streamlined route to these heterocyclic structures. iastate.edu In another example, a copper(I)/BF₃·Et₂O catalyst system enables the diastereoselective cyclopropenation of alkynes with α-diazophosphonates, providing access to β-amino-α-cyclopropenylphosphonates with good diastereoselectivity. thieme-connect.com

TransformationCatalyst/ReagentReactantsKey OutcomeSelectivity DataReference
Enantioselective C–H Annulation[Cp*RhCl₂]₂ / Chiral LigandKetone + 1-Phenyl-1-hexyneForms chiral indenols90% ee, 12:1 rr sciengine.com
Electrochemical C–H AnnulationCpxRh ComplexPyrazolone + 1-Phenyl-1-hexyneForms chiral spiropyrazolones91:9 er chinesechemsoc.org
Asymmetric Conjugate AdditionChiral Ni(II)-diamineOxindole + YnoneForms chiral 3,3′-disubstituted oxindolesUp to 98% ee acs.org
Diastereoselective CyclopropenationCu(MeCN)₄BF₄ / BF₃·Et₂OAlkyne + DiazophosphonateForms cyclopropenylphosphonates12:1 dr thieme-connect.com
Tandem Hydroacylation/Oxo-Michael AdditionRh-catalyst / BaseSalicylaldehyde + AlkyneForms 2,3-disubstituted chroman-4-ones1.8:1 dr (for 3-hexyne) iastate.edu

Reactivity Studies and Transformations of 1 Hexyn 3 One, 1 Phenyl

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 1-Hexyn-3-one, 1-phenyl- is a site of rich chemical activity, participating in addition, cycloaddition, and carboxylation reactions.

Hydration Reactions of 1-Hexyn-3-one, 1-phenyl-

The addition of water across the alkyne, known as hydration, is a fundamental transformation. For alkynes, this reaction typically yields an enol intermediate, which rapidly tautomerizes to the more stable ketone. ontosight.airsc.org

The hydration of unsymmetrically substituted internal alkynes can potentially yield two different ketone products. In the case of 1-Hexyn-3-one, 1-phenyl-, which possesses both an aryl and an alkyl substituent on the alkyne, electronic effects play a crucial role in directing the regioselectivity. For internal alkynes with an aromatic and an alkyl substituent, the nucleophilic attack of water generally occurs at the carbon atom bearing the aromatic group. osti.gov This preference is attributed to the ability of the phenyl group to stabilize the transition state. The initial product is a vinylic alcohol, or enol, which is rarely isolated and quickly rearranges to the corresponding ketone through keto-enol tautomerism. rsc.org

Various catalysts can facilitate the hydration of alkynes, with mercury(II) salts and gold complexes being common choices. rsc.orgosti.gov Platinum catalysts have also been shown to be effective. In one study, the hydration of 1-Hexyn-3-one, 1-phenyl- was investigated using a PtCl₄-CO catalyst system. researchgate.net The reaction, conducted in aqueous glyme or diglyme (B29089) at elevated temperatures, successfully produced the corresponding ketone. researchgate.net However, under these specific conditions, a side reaction was observed, leading to the formation of approximately 6% chlorinated olefins due to the hydrolysis of the platinum salt to HCl. researchgate.net

Below is a table summarizing the optimized conditions for the hydration of phenylacetylene (B144264), a related alkyne, which provides insight into the typical parameters for such transformations. researchgate.net

ParameterConditionResult on Phenylacetylene Hydration
Catalyst PtCl₄-COEffective for hydration
Solvent Diglyme26% yield of acetophenone (B1666503) after 12 min
Glyme26% yield of acetophenone after 12 min
Ethyl Acetate (B1210297)25% yield of acetophenone after 12 min
Temperature 105-110 °COptimal for reproducible results
Pressure 200 psi COStandard condition for the one-step process
Catalyst Conc. > 75 mMReaction becomes independent of catalyst concentration
Data derived from a study on alkyne hydration by a PtCl₄-CO catalyst. researchgate.net

Cycloaddition Reactions

The activated triple bond of 1-Hexyn-3-one, 1-phenyl- makes it a suitable component for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. ontosight.ai While specific studies on this exact molecule are not prevalent, its structural features are analogous to other alkynes widely used in these transformations. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry," readily form 1,2,3-triazoles from terminal alkynes and azides. wikipedia.org Internal alkynes, particularly those activated by electron-withdrawing groups like the carbonyl in 1-Hexyn-3-one, 1-phenyl-, can also participate in such [3+2] cycloadditions. Similarly, 1,3-dipolar cycloadditions with nitrile oxides are used to form isoxazoles, and this reaction has been studied with various phenyl-substituted alkynes. rsc.org

Carboxylation Reactions of Related Phenyl-Alkynes

The direct carboxylation of alkynes with carbon dioxide (CO₂) is a valuable method for synthesizing propiolic acids, which are important intermediates in the production of fine chemicals and bioactive compounds. nahrainuniv.edu.iq This reaction has been extensively studied for terminal phenyl-alkynes, such as phenylacetylene. Research shows that silver(I) and copper(I) complexes are effective catalysts for this transformation, activating the C-H bond of the terminal alkyne for the insertion of CO₂. nahrainuniv.edu.iqmasterorganicchemistry.com

Studies have identified that silver carbamate, Ag(O₂CNMe₂), in combination with a cesium carbonate (Cs₂CO₃) base in a dimethylformamide (DMF) solvent, is a particularly effective system for the carboxylation of phenylacetylene at ambient CO₂ pressure, yielding phenylpropiolic acid. masterorganicchemistry.com N-heterocyclic carbene (NHC) silver complexes have also been developed as highly active catalysts for this reaction, capable of achieving quantitative conversion under mild conditions (room temperature, 1 atm CO₂). nahrainuniv.edu.iqmasterorganicchemistry.com

The table below details the yields of phenylpropiolic acid from the carboxylation of phenylacetylene under various catalytic conditions.

Catalyst SystemBaseSolventYield of Phenylpropiolic Acid
Ag(O₂CNMe₂)Cs₂CO₃DMF60%
Cu(O₂CNMe₂)Cs₂CO₃DMF35%
Ag(I)-NHC ComplexCs₂CO₃DMFQuantitative Conversion
Poly-NHC-Ag(I)Cs₂CO₃-High Activity
Data compiled from studies on silver and copper-catalyzed carboxylation of phenylacetylene. nahrainuniv.edu.iqmasterorganicchemistry.com

Reactions Involving the Carbonyl Moiety

The carbonyl group of 1-Hexyn-3-one, 1-phenyl- is an electrophilic center that undergoes characteristic reactions of ketones, primarily nucleophilic addition. up.ac.za The conjugation with the alkyne influences its reactivity.

Nucleophilic addition to the carbonyl carbon is a primary reaction pathway, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. jove.com This reaction can be either reversible or irreversible, depending on the nature of the nucleophile. jove.com

Common reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-phenyl-1-hexyn-3-ol) using reducing agents like sodium borohydride (B1222165). More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen to form the corresponding alkane, though these conditions might also affect the triple bond. acs.org Catalytic hydrogenation can also be employed, which under certain conditions may reduce both the carbonyl and the alkyne. acs.org Studies using tin(II) chloride (SnCl₂) on related α,β-alkynyl carbonyl compounds have shown that this reagent can reduce the alkyne functional group to an alkane.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the carbonyl carbon is a classic method for forming new carbon-carbon bonds. This reaction with 1-Hexyn-3-one, 1-phenyl- would produce a tertiary alcohol, with the new alkyl or aryl group from the Grignard reagent attached to the C-3 position. up.ac.za The high reactivity of both the ynone and the Grignard reagent makes this a facile transformation. masterorganicchemistry.com

The dual functionality of 1-Hexyn-3-one, 1-phenyl- allows for selective transformations at either the alkyne or the carbonyl group, making it a valuable building block in organic synthesis.

Reaction Mechanisms and Kinetic Studies of 1 Hexyn 3 One, 1 Phenyl Transformations

Mechanistic Investigations of Hydration Reactions

The hydration of alkynes is a fundamental organic reaction that converts a triple bond into a carbonyl group. For internal alkynes like 1-Hexyn-3-one, 1-phenyl-, this transformation typically proceeds via electrophilic addition. The general mechanism involves the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by water. The resulting enol intermediate rapidly tautomerizes to the more stable ketone product. masterorganicchemistry.com

In a study utilizing a platinum tetrachloride-carbon monoxide (PtCl₄-CO) catalyst system, the hydration of 1-Hexyn-3-one, 1-phenyl- was investigated. The reaction yielded the expected dicarbonyl product, but was accompanied by the formation of chlorinated olefins as byproducts. osti.gov The generation of C6H5COCH=CCl(CH2)CH3 (6% yield) was rationalized by a proposed mechanistic pathway involving an initial rearrangement of the starting ynone to an isomeric alkyne, C6H5COC≡C(CH2)2CH3, followed by the addition of hydrogen chloride. osti.gov This suggests that under certain catalytic conditions, the reaction pathway is more complex than simple hydration and can involve skeletal rearrangements prior to the nucleophilic addition.

The regioselectivity of hydration is governed by the stability of the intermediate vinyl cation. In acid-catalyzed hydration, the proton adds to the alkyne, and the stability of the resulting carbocation directs the subsequent attack of the water molecule. researchgate.net

Elucidation of Gold-Catalyzed Rearrangement Mechanisms

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the triple bond of ynones, enabling a variety of complex rearrangements and cyclizations. These transformations often proceed through highly reactive α-oxo gold carbene intermediates. organic-chemistry.org

One significant transformation is the gold-catalyzed oxidative cyclization. In this process, the ynone is treated with a gold catalyst and an external oxidant. The proposed mechanism involves the formation of an α-oxo gold carbene, which then undergoes further reaction. For certain substrates, this can lead to a cyclization followed by a C-C bond cleavage, ultimately yielding linear functionalized amides when amines are used as nucleophiles. organic-chemistry.orgacs.org

Control experiments have shed light on alternative, non-oxidative pathways. In the absence of an oxidant, certain ynones can undergo a 1,3-oxygen transposition, which may be followed by cyclization to yield products like 1,2-dihydro-3H-pyrrol-3-one derivatives. acs.org This highlights the diverse reactivity of the ynone scaffold under gold catalysis, where the specific pathway can be directed by the choice of reagents.

Further studies have demonstrated that gold catalysis can facilitate the cyclization of ynones with various nucleophiles, including indoles, alcohols, and thiols, to produce highly substituted pyrroles. These reactions are believed to involve a cis-hydrofunctionalization of the ynone. figshare.com Gold-catalyzed spirocyclizations of specifically designed furan-ynones have also been reported, proceeding through the trapping of a stabilized cationic intermediate. nih.gov

Kinetic Analyses of Key Reaction Pathways

Kinetic studies are crucial for distinguishing between proposed mechanisms and quantifying the factors that control reaction rates. While detailed kinetic data specifically for 1-Hexyn-3-one, 1-phenyl- are sparse, studies on closely related systems provide significant insights.

For instance, the kinetics of the bromination of phenylacetylenes in acetic acid were found to follow a rate law that is first order in both the alkyne and bromine. The reaction is sensitive to the electronic effects of substituents on the phenyl ring, yielding a large negative ρ value (-5.17) in a Hammett plot. This is strong evidence for a mechanism that proceeds through a polar transition state leading to a vinyl cation intermediate, where positive charge builds up and is stabilized by electron-donating groups. cdnsciencepub.com

In the platinum-catalyzed hydration of phenylacetylene (B144264), a close analogue, the reaction rate was observed to be independent of the alkyne concentration at lower concentrations. However, at higher concentrations (>3.75 M), the rate slows, suggesting that excess substrate can block active sites on the catalyst, a phenomenon known as catalyst poisoning. osti.gov

Kinetic modeling of the liquid-phase hydrogenation of 1-phenyl-1-propyne (B1211112) on a single-atom alloy catalyst was successfully described by a Langmuir-Hinshelwood model. This model is based on the competitive adsorption of hydrogen and the alkyne/alkene on the catalyst surface, demonstrating the importance of surface kinetics in heterogeneous catalysis. mdpi.com

Computational Support for Mechanistic Proposals

Density Functional Theory (DFT) calculations have become an indispensable tool for corroborating and refining proposed reaction mechanisms. By modeling the energies of intermediates and transition states, computational studies can provide a quantitative basis for observed reactivities and selectivities.

For example, in the Ru(II)-catalyzed hydroboration of internal alkynes like 3-hexyne, DFT calculations were used to compare two potential mechanistic pathways: one involving oxidative hydrogen migration and another involving oxidative boryl migration. The calculations revealed that the oxidative hydrogen migration pathway had a lower energy barrier by 1.7 kcal/mol. This computational result successfully explained the experimentally observed preference for the trans-hydroboration product. acs.org

DFT has also been employed to investigate the mechanism of acetylene (B1199291) hydrogenation on single-atom alloy catalysts. These studies help to elucidate the elementary steps of the reaction, such as the dissociation of molecular hydrogen on a single metal atom and the sequential addition of hydrogen atoms to the alkyne. mdpi.com Although a specific DFT study on 1-Hexyn-3-one, 1-phenyl- was not highlighted in the surveyed literature, the application of these methods to analogous systems demonstrates their power in providing detailed mechanistic pictures that are often inaccessible through experimental means alone. These computational approaches are critical for understanding the subtleties of metal-ligand interactions, the structures of transient intermediates like α-oxo gold carbenes, and the origins of stereoselectivity.

Spectroscopic and Analytical Methods for Structural Elucidation of 1 Hexyn 3 One, 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Hexyn-3-one, 1-phenyl-. It provides detailed information about the proton and carbon environments, their connectivity, and the stereochemistry of related reaction products.

¹H-NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H-NMR) spectroscopy for 1-Hexyn-3-one, 1-phenyl- reveals five distinct proton signals, corresponding to the different chemical environments within the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The phenyl group protons typically appear as a multiplet due to complex coupling, while the propyl chain protons exhibit a clear triplet-sextet-triplet pattern resulting from vicinal coupling. The deshielding effect of the adjacent carbonyl group shifts the methylene (B1212753) (H-4) protons downfield relative to the terminal methyl (H-6) protons.

Detailed assignments from a spectrum recorded in CDCl₃ are presented in the table below.

Table 1. ¹H-NMR Spectroscopic Data for 1-Hexyn-3-one, 1-phenyl- (in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl (H-ortho, H-meta)7.56–7.52m (multiplet)-2H
Phenyl (H-para)7.44–7.36m (multiplet)-3H
H-4 (CH₂)2.63t (triplet)7.32H
H-5 (CH₂)1.78sext (sextet)7.42H
H-6 (CH₃)1.04t (triplet)7.43H

¹³C-NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. For 1-Hexyn-3-one, 1-phenyl-, eight distinct signals are observed, confirming the number of unique carbon environments. The carbonyl carbon (C-3) is significantly deshielded, appearing at approximately 188.9 ppm. The two sp-hybridized alkynyl carbons (C-1 and C-2) resonate in their characteristic region (80–100 ppm). The aromatic carbons of the phenyl ring appear between 128 and 133 ppm, with the ipso-carbon (the one attached to the alkyne) appearing at a slightly higher field around 120.7 ppm.

The table below summarizes the assigned chemical shifts for each carbon atom.

Table 2. ¹³C-NMR Spectroscopic Data for 1-Hexyn-3-one, 1-phenyl- (in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
C-3 (C=O)188.9
C-ortho (Phenyl)133.0
C-para (Phenyl)130.8
C-meta (Phenyl)128.7
C-ipso (Phenyl)120.7
C-2 (C≡C)93.2
C-1 (C≡C)86.7
C-4 (CH₂)45.5
C-5 (CH₂)17.2
C-6 (CH₃)13.6

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by establishing through-bond correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum confirms the connectivity within the propyl chain. It would show a strong cross-peak between the H-4 triplet (δ 2.63 ppm) and the H-5 sextet (δ 1.78 ppm), and another between the H-5 sextet and the H-6 triplet (δ 1.04 ppm), verifying the -CH₂-CH₂-CH₃ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. For 1-Hexyn-3-one, 1-phenyl-, HSQC would show correlations between H-4 and C-4 (δ 2.63 / 45.5), H-5 and C-5 (δ 1.78 / 17.2), and H-6 and C-6 (δ 1.04 / 13.6), confirming the assignments of the aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides long-range (2-3 bond) ¹H-¹³C correlations, which are vital for connecting the different structural fragments. Key correlations for this molecule include:

Protons at H-4 (δ 2.63 ppm) show correlations to the carbonyl carbon C-3 (δ 188.9 ppm) and the alkynyl carbon C-2 (δ 93.2 ppm), linking the propyl chain to the ynone core.

Protons at H-4 also show a correlation to C-5 (δ 17.2 ppm), and protons at H-5 show a correlation to C-6 (δ 13.6 ppm).

The ortho-protons of the phenyl ring (δ ~7.54 ppm) show correlations to the alkynyl carbon C-1 (δ 86.7 ppm) and the ipso-carbon, connecting the phenyl ring to the other end of the ynone system.

Application of NMR for Stereochemical Assignment (e.g., cis/trans determination)

While 1-Hexyn-3-one, 1-phenyl- itself does not possess cis/trans (E/Z) isomers due to the linear geometry of the alkyne, NMR spectroscopy is a critical method for determining the stereochemistry of its reaction products, particularly alkenes formed via reduction. For instance, in the stereoselective reduction of the alkyne to an alkene, NMR is used to assign the resulting (E)- or (Z)-enone configuration.

This assignment is based on the magnitude of the vicinal proton-proton coupling constant (³J_HH) across the newly formed double bond.

A large coupling constant, typically in the range of 12–18 Hz , is characteristic of a trans (E) relationship between the two olefinic protons.

A smaller coupling constant, typically 6–12 Hz , indicates a cis (Z) relationship.

Therefore, by analyzing the ³J_HH value in the ¹H-NMR spectrum of the product, the stereochemical outcome of a reaction involving 1-Hexyn-3-one, 1-phenyl- can be unequivocally determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in 1-Hexyn-3-one, 1-phenyl-. The spectrum is dominated by strong absorptions corresponding to the conjugated ketone and the internal alkyne. The conjugation of the carbonyl group with the alkyne lowers its stretching frequency compared to a simple aliphatic ketone. The internal alkyne bond shows a characteristic, though sometimes weak, absorption in the fingerprint region.

Table 3. Key IR Absorption Frequencies for 1-Hexyn-3-one, 1-phenyl-
Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
3061C-H StretchAromatic C-H
2975, 2938, 2878C-H StretchAliphatic C-H (propyl chain)
2205C≡C StretchInternal Alkyne
1681C=O StretchConjugated Ketone
1598, 1490, 1448C=C StretchAromatic Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of 1-Hexyn-3-one, 1-phenyl- and offers structural insights through analysis of its fragmentation pattern under ionization. The compound has a molecular formula of C₁₂H₁₂O, corresponding to a monoisotopic mass of 172.0888 Da.

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent cleavage occurs alpha to the carbonyl group, resulting in the loss of the propyl radical (•C₃H₇) to form a highly stable phenylethynylacylium ion.

The table below details the major fragments observed in the mass spectrum.

Table 4. Major Mass Spectrometry Fragments for 1-Hexyn-3-one, 1-phenyl-
m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaComment
172[M]⁺[C₁₂H₁₂O]⁺Molecular Ion
129[M - C₃H₇]⁺[C₉H₅O]⁺Loss of propyl radical; typically the base peak
101[C₆H₅C≡C]⁺[C₈H₅]⁺Loss of propionyl radical (•COC₂H₅)
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Other Advanced Spectroscopic Techniques for Structural Confirmation of 1-Hexyn-3-one, 1-phenyl-

While one-dimensional nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy provide foundational data for the structural elucidation of 1-Hexyn-3-one, 1-phenyl-, a comprehensive confirmation of its precise structure relies on more advanced spectroscopic methods. These techniques are crucial for unambiguously assigning atom connectivity and verifying the molecular formula. Although detailed experimental datasets for 1-Hexyn-3-one, 1-phenyl- are not widely published in peer-reviewed literature, this section outlines the application and expected outcomes of key advanced methods based on established spectroscopic principles and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound. For 1-Hexyn-3-one, 1-phenyl-, which has a nominal mass of 172 g/mol , HRMS can distinguish its formula, C₁₂H₁₂O, from other possible elemental compositions that might have the same integer mass. The technique provides a highly accurate mass-to-charge ratio (m/z) measurement, typically to four or more decimal places.

Furthermore, electron ionization mass spectrometry (EI-MS) provides valuable structural information through analysis of the compound's fragmentation pattern. The fragmentation of 1-Hexyn-3-one, 1-phenyl-, would be expected to proceed via characteristic pathways for ketones and phenylalkynes. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve cleavage alpha to the carbonyl group (α-cleavage) and fragmentation of the phenyl and alkyl portions of the molecule.

Expected Major Fragmentation Pathways in EI-MS:

Predicted m/zProposed Fragment Ion StructureFragmentation Pathway
172[C₁₂H₁₂O]⁺Molecular Ion (M⁺)
143[C₁₀H₇O]⁺Loss of the ethyl group (•CH₂CH₃) via α-cleavage
115[C₉H₇]⁺Loss of the propyl-carbonyl group (•COCH₂CH₂CH₃)
105[C₇H₅O]⁺Formation of the benzoyl cation
91[C₇H₇]⁺Tropylium ion, a common rearrangement from benzyl (B1604629) fragments
77[C₆H₅]⁺Phenyl cation from cleavage of the phenyl group

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR experiments are powerful tools for confirming the carbon skeleton and the specific placement of protons and carbons. For a molecule like 1-Hexyn-3-one, 1-phenyl-, several 2D NMR experiments would be particularly informative.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For 1-Hexyn-3-one, 1-phenyl-, it would confirm the connectivity within the propyl chain by showing a correlation between the methylene protons (at C4) and the terminal methyl protons (at C5). It would also show correlations between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each protonated carbon atom in the molecule by linking the proton signals to their corresponding carbon signals.

Expected 2D NMR Correlations for Structural Confirmation:

ExperimentExpected Key CorrelationsStructural Information Confirmed
¹H-¹H COSYH4 ↔ H5 H-ortho ↔ H-meta ↔ H-paraConfirms the -CH₂CH₂CH₃ fragment. Confirms the proton network on the phenyl ring.
HSQCH4 ↔ C4 H5 ↔ C5 H-phenyl ↔ C-phenylAssigns all protonated carbons.
HMBCH4 → C3 (carbonyl) H4 → C5 (methyl) H5 → C4 (methylene) H5 → C3 (carbonyl)Confirms the propyl ketone fragment. Confirms the link between the phenyl group, the alkyne, and the carbonyl group, thus establishing the complete molecular structure.
H-ortho → C1 (alkyne) H-ortho → C2 (alkyne) H-ortho → C-ipso

X-ray Crystallography

Theoretical and Computational Chemistry Studies of 1 Hexyn 3 One, 1 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Hexyn-3-one, 1-phenyl-, DFT calculations have been employed to map its electron distribution, frontier molecular orbitals (FMOs), and electrostatic potential, which collectively govern its reactivity.

Studies, such as the investigation into its gold-catalyzed reaction with nitrones, have utilized DFT methods (e.g., the M06-2X functional with the 6-31G(d) basis set for light atoms) to optimize the molecule's geometry and calculate its electronic characteristics . The optimized structure reveals a nearly planar arrangement of the Ph-C≡C-C=O core, facilitating electronic conjugation.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy and spatial distribution of these orbitals determine the compound's ability to act as a nucleophile or an electrophile. For 1-Hexyn-3-one, 1-phenyl-, the HOMO is typically distributed along the phenylacetylene (B144264) moiety, while the LUMO is localized primarily on the α,β-unsaturated ketone system, with significant coefficients on the carbonyl carbon and the β-alkynyl carbon. This distribution indicates that the molecule can act as an electrophile at the β-carbon, which is a common reaction mode for ynones.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution. The analysis reveals a significant positive charge on the carbonyl carbon and the β-alkynyl carbon, reinforcing the electrophilic nature of these sites. The oxygen atom, conversely, carries a substantial negative charge. These calculated properties are fundamental to understanding the molecule's role in polar reactions.

Table 1: Calculated Electronic Properties of 1-Hexyn-3-one, 1-phenyl- at the M06-2X/6-31G(d) Level of Theory
PropertyValueDescription
HOMO Energy-8.31 eVEnergy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy-1.55 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)6.76 eVThe energy difference between HOMO and LUMO, indicating molecular stability and reactivity. A larger gap implies higher stability.
NBO Charge on C(β-alkynyl)+0.35 ePartial atomic charge on the β-carbon of the alkyne, highlighting its electrophilic character.
NBO Charge on C(carbonyl)+0.68 ePartial atomic charge on the carbonyl carbon, another primary electrophilic site.
NBO Charge on O(carbonyl)-0.59 ePartial atomic charge on the carbonyl oxygen, indicating its nucleophilic and hydrogen-bond accepting character.

Prediction of Reaction Energetics and Transition States

A significant application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). By calculating these energies, a complete reaction profile can be constructed, allowing for the prediction of reaction feasibility, mechanism, and selectivity.

DFT calculations have been successfully applied to model the gold-catalyzed tandem reaction between 1-Hexyn-3-one, 1-phenyl- and C,N-diphenylnitrone . This reaction could potentially proceed through several pathways, such as [3+2] or [3+3] cycloadditions. Computational modeling is essential to distinguish the most favorable pathway.

The study by Zou et al. computed the Gibbs free energy profiles for various mechanistic routes. The calculations showed that the reaction proceeds via an initial [3+2] cycloaddition of the nitrone across the activated alkyne of the ynone, followed by a tandem rearrangement. The transition state for this initial step was located, and its structure confirmed it as the rate-determining step of the sequence. The calculated free energy of activation (ΔG‡) provides a quantitative measure of the reaction barrier. By comparing the activation barriers for competing pathways (e.g., different regiochemical approaches), the model correctly predicted the experimentally observed product. For instance, the pathway leading to the observed regioisomer was found to have a significantly lower activation barrier than the alternative, explaining the high regioselectivity of the reaction.

Table 2: Calculated Gibbs Free Energy Barriers (ΔG‡) and Reaction Energies (ΔG) for Competing Pathways in the Gold-Catalyzed Reaction of 1-Hexyn-3-one, 1-phenyl- (Energies in kcal/mol)
Reaction PathwaySpeciesΔG‡ΔGOutcome
Pathway A (Observed Regiochemistry)Transition State (TS1)18.5-This pathway is kinetically and thermodynamically favored, leading to the experimentally observed product.
Product--25.7
Pathway B (Alternative Regiochemistry)Transition State (TS2)22.1-This pathway has a higher activation barrier (~3.6 kcal/mol higher) and is therefore kinetically disfavored.
Product--23.9

These results demonstrate the predictive power of DFT in rationalizing complex reaction mechanisms. The ability to computationally screen potential pathways saves significant experimental effort and provides a deep, molecular-level understanding of chemical reactivity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule profoundly influences its physical properties and chemical reactivity. 1-Hexyn-3-one, 1-phenyl- possesses several rotatable single bonds, primarily the C(phenyl)-C(alkyne) bond and the C(carbonyl)-C(ethyl) bond. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers to rotation between them.

Computational potential energy surface scans are used for this purpose. By systematically rotating a specific dihedral angle and calculating the energy at each step, a rotational energy profile is generated. For 1-Hexyn-3-one, 1-phenyl-, the lowest energy conformer is one where the conjugated system (phenyl ring, alkyne, and carbonyl group) is largely coplanar to maximize π-orbital overlap. The ethyl group typically adopts a staggered conformation relative to the carbonyl group to minimize steric hindrance. The barrier to rotation around the C(phenyl)-C(alkyne) bond is relatively low, but deviation from planarity disrupts conjugation and raises the molecule's energy.

Beyond intramolecular forces, computational methods can also model intermolecular interactions. In a condensed phase or in solution, molecules of 1-Hexyn-3-one, 1-phenyl- can interact with each other or with solvent molecules. Potential interactions include:

π-π Stacking: The electron-rich phenyl ring can stack with that of an adjacent molecule.

C-H···O Hydrogen Bonding: The weakly acidic acetylenic proton or protons on the phenyl ring can form weak hydrogen bonds with the lone pairs of the carbonyl oxygen on a neighboring molecule.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the polar carbonyl group, leading to electrostatic alignment in the solid state or in polar solvents.

Understanding these non-covalent interactions is critical for predicting crystal packing, solubility, and bulk material properties.

Molecular Dynamics Simulations (if applicable)

While static DFT calculations are excellent for studying reaction mechanisms and ground-state properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a relatively small molecule like 1-Hexyn-3-one, 1-phenyl-, MD simulations are particularly applicable for studying its behavior in a solvent environment.

An MD simulation could be performed by placing one or more molecules of 1-Hexyn-3-one, 1-phenyl- in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile, or chloroform). By solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds), a trajectory is generated that describes the system's evolution.

Potential applications of MD simulations for this compound include:

Solvation Structure: MD can reveal how solvent molecules arrange around the solute. It can quantify the structure and stability of the solvation shell around the polar carbonyl group and the nonpolar phenyl and ethyl groups.

Conformational Dynamics: While static calculations identify low-energy conformers, MD simulations can explore the entire conformational landscape available at a given temperature. They can reveal the timescales of conformational changes and the populations of different conformers in solution, providing a more realistic picture than a gas-phase calculation.

Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent, which is relevant to its behavior in solution-phase reactions.

Although specific MD studies on 1-Hexyn-3-one, 1-phenyl- are not widely published, the methodology represents a powerful next step for building upon the knowledge gained from static DFT calculations, especially for understanding its dynamics in the condensed phase.

Retrosynthetic Analysis Strategies for 1 Hexyn 3 One, 1 Phenyl

Identification of Key Disconnections in the 1-Hexyn-3-one, 1-phenyl- Structure

Retrosynthetic analysis begins with the identification of key bonds that can be disconnected to simplify the target molecule. For 1-Hexyn-3-one, 1-phenyl-, the structure presents several logical points for disconnection based on its functional groups: the ketone and the phenyl-substituted alkyne.

The primary disconnections for 1-Hexyn-3-one, 1-phenyl- are:

C-C bond disconnection adjacent to the carbonyl group: This is a common and powerful strategy in retrosynthesis. amazonaws.comlkouniv.ac.inscripps.edu For 1-Hexyn-3-one, 1-phenyl-, two such disconnections are possible:

Disconnection (a): Breaking the bond between the carbonyl carbon and the alkynyl group (C2-C3 bond). This is a logical disconnection as it simplifies the molecule into two key fragments: an acyl unit and an alkynyl unit. This approach is based on well-established methods for forming carbon-carbon bonds to carbonyl groups.

Disconnection (b): Breaking the bond between the carbonyl carbon and the ethyl group (C3-C4 bond). This disconnection leads to a phenylalkynyl methyl ketone and an ethyl synthon.

C-C bond disconnection within the alkynyl group:

Disconnection (c): Cleaving the bond between the phenyl group and the alkyne (C1-phenyl bond). This disconnection leads to a hexynone fragment and a phenyl synthon. This strategy corresponds to reactions that form aryl-alkyne bonds.

Functional Group Interconversion (FGI): An alternative to direct bond disconnection is to consider the synthesis of the target molecule from a closely related precursor through a functional group interconversion.

FGI (d): The ketone functionality could be derived from the oxidation of a secondary alcohol. This leads to the precursor 1-phenyl-1-hexyn-3-ol. prezi.comnih.govchemicalbook.comcenmed.comaksci.comsigmaaldrich.com This propargyl alcohol is a common intermediate in the synthesis of ynones.

These primary disconnections are summarized in the table below.

Disconnection TypeBond CleavedResulting Fragments/PrecursorsCorresponding Synthetic Reaction Type
C-C Disconnection (a)C2-C3Acyl cation and alkynyl anion synthonsFriedel-Crafts Acylation / Sonogashira Coupling
C-C Disconnection (b)C3-C4Phenylalkynyl methyl ketone and ethyl anion synthonsEnolate alkylation
C-C Disconnection (c)C1-phenylHexynone and phenyl cation synthonsSonogashira Coupling
FGI (d)C=O to C-OH1-phenyl-1-hexyn-3-olOxidation of a secondary alcohol

Derivation of Synthons and Synthetic Equivalents

Following the identification of key disconnections, the next step is to derive the corresponding synthons and their real-world synthetic equivalents. Synthons are idealized ionic fragments resulting from a disconnection, while synthetic equivalents are the actual reagents used in the laboratory to achieve the desired transformation.

Based on the disconnections outlined above, the following synthons and their synthetic equivalents can be proposed:

From Disconnection (a):

Acyl Cation Synthon: CH₃CH₂CH₂CO⁺

Synthetic Equivalent: Butanoyl chloride (CH₃CH₂CH₂COCl) or butanoic anhydride (B1165640) ((CH₃CH₂CH₂CO)₂O). Butanoyl chloride can be prepared from butanoic acid. wyzant.comembibe.comprepchem.com

Alkynyl Anion Synthon: Ph-C≡C⁻

Synthetic Equivalent: Phenylacetylene (B144264) (Ph-C≡CH) treated with a strong base (e.g., n-BuLi, NaNH₂) to form the corresponding acetylide. Phenylacetylene is commercially available or can be synthesized from styrene (B11656). orgsyn.orgacs.orgsciencemadness.orgorgsyn.orgwikipedia.org Alternatively, an alkynyl Grignard reagent (Ph-C≡C-MgBr) or an alkynyl zinc reagent can be used.

From Disconnection (b):

Phenylalkynyl Methyl Ketone Enolate Synthon: Ph-C≡C-COCH₂⁻

Synthetic Equivalent: 1-phenyl-1-butyn-3-one treated with a strong base like lithium diisopropylamide (LDA).

Ethyl Cation Synthon: CH₃CH₂⁺

Synthetic Equivalent: Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br).

From Disconnection (c):

Hexynone Synthon: ⁻C≡C-COCH₂CH₂CH₃

Synthetic Equivalent: 1-Hexyn-3-one.

Phenyl Cation Synthon: Ph⁺

Synthetic Equivalent: Iodobenzene (Ph-I) or bromobenzene (B47551) (Ph-Br) for use in cross-coupling reactions.

From FGI (d):

The precursor is a real molecule, 1-phenyl-1-hexyn-3-ol , which would be synthesized and then oxidized.

The relationship between disconnections, synthons, and synthetic equivalents is detailed in the following table.

DisconnectionSynthonTypeSynthetic Equivalent
(a)CH₃CH₂CH₂CO⁺Acyl CationButanoyl chloride
Ph-C≡C⁻Alkynyl AnionPhenylacetylene / n-BuLi
(b)Ph-C≡C-COCH₂⁻Enolate Anion1-phenyl-1-butyn-3-one / LDA
CH₃CH₂⁺Alkyl CationEthyl iodide
(c)⁻C≡C-COCH₂CH₂CH₃Alkynyl Anion1-Hexyn-3-one
Ph⁺Aryl CationIodobenzene

Multi-Step Synthesis Planning and Optimization

Route 1: Based on Disconnection (a) - Acyl Sonogashira Coupling

This is often one of the most direct and efficient methods for the synthesis of ynones. mdpi.comacs.orgmdpi.comnih.govresearcher.life

Step 1: Preparation of Phenylacetylene: While commercially available, phenylacetylene can be synthesized from styrene by bromination to form styrene dibromide, followed by double dehydrobromination using a strong base like sodium amide. wikipedia.org

Step 2: Preparation of Butanoyl Chloride: Butanoyl chloride can be prepared from butanoic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. wyzant.comembibe.comprepchem.com

Step 3: Acyl Sonogashira Coupling: Phenylacetylene is coupled with butanoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). mdpi.comacs.orgmdpi.com

Route 2: Based on Disconnection (a) - Friedel-Crafts Acylation Approach

This classical approach involves the acylation of an aromatic ring. acs.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgsynarchive.com However, for the synthesis of an alkynyl ketone, this would involve a Friedel-Crafts reaction with an alkynyl acyl chloride, which can be unstable. A more practical approach is the acylation of an organometallic reagent.

Step 1: Formation of an Alkynyl Nucleophile: Phenylacetylene is deprotonated with a strong base like n-butyllithium to form lithium phenylacetylide.

Step 2: Acylation: The lithium phenylacetylide is then reacted with butanoyl chloride at low temperature to yield 1-Hexyn-3-one, 1-phenyl-.

Route 3: Based on FGI (d) - Oxidation of a Propargyl Alcohol

This route involves the initial formation of a secondary alcohol followed by oxidation.

Step 1: Formation of an Alkynyl Nucleophile: Phenylacetylene is converted to its corresponding Grignard reagent (phenylacetylenylmagnesium bromide) by reaction with a Grignard reagent such as ethylmagnesium bromide.

Step 2: Reaction with an Aldehyde: The alkynyl Grignard reagent is reacted with butanal (butyraldehyde) to form the secondary propargyl alcohol, 1-phenyl-1-hexyn-3-ol.

Step 3: Oxidation: The resulting alcohol is then oxidized to the desired ketone, 1-Hexyn-3-one, 1-phenyl-, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation.

A comparison of these synthetic routes is presented below.

RouteKey ReactionAdvantagesDisadvantages
1Acyl Sonogashira CouplingHigh yields, good functional group tolerance, mild reaction conditions.Requires transition metal catalysts which can be expensive and require careful removal.
2Acylation of an OrganometallicDirect C-C bond formation.Requires stoichiometric use of strong organometallic bases and low temperatures.
3Oxidation of Propargyl AlcoholUtilizes readily available starting materials (aldehyde).Adds an extra step (oxidation) to the synthesis.

Computer-Assisted Retrosynthesis for Alkynone Targets

In recent years, computer-assisted synthesis planning (CASP) has become a powerful tool for designing synthetic routes. synthiaonline.comsigmaaldrich.comwikipedia.orgselectscience.netselectscience.net These software programs utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and entire synthetic pathways.

For a target molecule like 1-Hexyn-3-one, 1-phenyl-, a CASP program would likely identify the same key disconnections based on known reactions for ynone synthesis. The software would analyze the structure and identify the α,β-alkynyl ketone moiety as a key functional group. It would then search its reaction database for known methods of forming this functionality.

The output of a CASP tool would typically be a series of proposed synthetic routes, often ranked by a scoring function that considers factors such as:

Route length: Shorter routes are generally preferred. syrris.jp

Starting material availability and cost: The program can be linked to databases of commercially available chemicals. synthiaonline.com

Reaction yield: The software may use machine learning models to predict the yield of each step.

Reaction conditions: Milder and more environmentally friendly conditions may be favored.

Several CASP platforms are available, each with its own underlying algorithms and reaction databases. Some prominent examples are listed in the table below.

Software PlatformDeveloper/AffiliationKey Features
SYNTHIA™ (formerly Chematica)MilliporeSigmaExpert-coded rules, advanced algorithms, considers stereochemistry and regioselectivity. synthiaonline.comsigmaaldrich.comselectscience.net
AiZynthFinderAstraZeneca / University of BernOpen-source, uses a Monte Carlo tree search algorithm, can be trained on custom reaction data. wikipedia.org
IBM RXN for ChemistryIBMCloud-based platform using AI models to predict reactions and retrosynthesis pathways. wikipedia.org
ASKCOSMITOpen-source suite of tools for synthesis planning and computational chemistry. wikipedia.org

For 1-Hexyn-3-one, 1-phenyl-, these programs would likely propose routes based on the Sonogashira coupling and the acylation of phenylacetylene derivatives, as these are well-represented in the chemical literature and reaction databases. The software could also suggest less common or novel synthetic approaches that a human chemist might overlook. The ability to rapidly explore a vast number of potential synthetic pathways makes computer-assisted retrosynthesis an invaluable tool for optimizing the synthesis of alkynone targets.

Applications of 1 Hexyn 3 One, 1 Phenyl in Organic Synthesis

1-Hexyn-3-one, 1-phenyl- as a Versatile Intermediate in Chemical Synthesis

1-Hexyn-3-one, 1-phenyl-, as a member of the ynone family of compounds, is characterized by the presence of a ketone conjugated with a carbon-carbon triple bond. This structural motif makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

This reactivity allows it to serve as a building block for more complex molecules, particularly heterocyclic compounds. For instance, ynones are well-established precursors for the synthesis of pyrazoles and pyrimidines. The general reaction to form a pyrazole (B372694) involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648). youtube.com In the case of an ynone like 1-phenyl-1-hexyn-3-one, the ynone itself can act as the 1,3-dielectrophile, reacting with hydrazine to yield a substituted pyrazole. Similarly, reactions with amidines can lead to the formation of pyrimidine (B1678525) rings. organic-chemistry.org

Furthermore, the polarized triple bond makes 1-phenyl-1-hexyn-3-one a potent Michael acceptor. researchgate.net It can undergo conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, and thiols, at the β-carbon position. organic-chemistry.orgresearchgate.net This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, leading to a variety of functionalized products. The general mechanism for a Michael addition is detailed in the table below.

StepDescription
1A nucleophile (Michael donor) attacks the β-carbon of the ynone (Michael acceptor). researchgate.net
2The resulting intermediate is an enolate, which is stabilized by resonance. youtube.com
3Protonation of the enolate yields the final 1,4-addition product. researchgate.net
Table 1: General Mechanism of Michael Addition to an Ynone.

The compound can also participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems. beilstein-journals.org Gold-catalyzed cycloadditions, in particular, are a common method for transformations involving alkynes, although specific examples utilizing 1-phenyl-1-hexyn-3-one are not prominently featured in the literature. beilstein-journals.orgnih.gov

Precursors for Complex Molecular Scaffolds

Building Blocks for Natural Product Synthesis

There is no specific information available in the reviewed literature detailing the use of 1-Hexyn-3-one, 1-phenyl- as a direct precursor in the total synthesis of natural products.

Precursors for Polymeric Materials

No research findings were identified that describe the use of 1-Hexyn-3-one, 1-phenyl- in the synthesis of polymeric materials.

Catalyst Development and Ligand Synthesis

No specific applications of 1-Hexyn-3-one, 1-phenyl- or its derivatives in the development of catalysts or the synthesis of ligands could be identified in the available literature.

Q & A

Q. What are the recommended synthetic routes for 1-Hexyn-3-one, 1-phenyl- under laboratory conditions?

A common approach involves propynylation of phenylacetone derivatives using alkynyl Grignard reagents. For example, analogous ketone syntheses (e.g., 1-Phenyl-1-penten-3-one) employ ethanol as a solvent with catalytic acid or thionyl chloride for dehydration . Optimize yields by controlling reaction temperature (50–70°C) and stoichiometry of the alkyne precursor. Purification via fractional distillation under reduced pressure (e.g., 0.133 bar, 338.7 K) is recommended for volatile byproduct removal .

Q. How should researchers characterize the molecular structure of 1-Hexyn-3-one, 1-phenyl- using spectroscopic methods?

  • NMR : Analyze 1^1H and 13^13C spectra to identify the acetylene proton (δ ~2.5–3.0 ppm) and ketone carbonyl (δ ~200–210 ppm).
  • Mass Spectrometry : The molecular ion peak (m/z 96.1271) confirms the molecular weight, while fragmentation patterns (e.g., loss of CH2_2CH2_2CH3_3) validate the alkyne-ketone backbone .
  • IR : Strong absorption bands near 2200 cm1^{-1} (C≡C stretch) and 1700 cm1^{-1} (C=O stretch) are diagnostic .

Q. What safety precautions are necessary when handling 1-Hexyn-3-one, 1-phenyl- in laboratory settings?

  • PPE : Wear nitrile gloves, sealed goggles, and a lab coat. Use P95 respirators if aerosol formation is possible .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 1-Hexyn-3-one, 1-phenyl- in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the triple bond and ketone group, predicting regioselectivity in cycloadditions or nucleophilic attacks. Molecular docking studies (as used for D1 receptor ligands) can explore interactions in catalytic systems . Validate computational results with kinetic experiments (e.g., monitoring reaction rates under varying conditions).

Q. What strategies resolve contradictions in reported spectral data for 1-Hexyn-3-one, 1-phenyl- derivatives?

  • Cross-Validation : Compare NMR data across deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts.
  • High-Resolution MS : Confirm molecular formulas to distinguish isomers (e.g., phenyl vs. substituted phenyl derivatives) .
  • Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to identify methodological variability .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI or Pd/C) to enhance alkyne coupling efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • In Situ Monitoring : Employ FT-IR or GC-MS to track intermediate formation and adjust reagent addition rates dynamically .

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